molecular formula C15H12N2 B157063 2-Methyl-3-phenylquinoxaline CAS No. 10130-23-1

2-Methyl-3-phenylquinoxaline

Cat. No.: B157063
CAS No.: 10130-23-1
M. Wt: 220.27 g/mol
InChI Key: FPAQDFDMDUFBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-phenylquinoxaline is a synthetic intermediate useful for pharmaceutical synthesis. It has a molecular formula of C15H12N2 and an average mass of 220.269 Da .


Synthesis Analysis

The synthesis of this compound derivatives has been reported in several studies . For instance, one study discussed the synthesis of 2-methylquinoxaline derivatives from glycerol and 1,2-phenylenediamines . Another study mentioned the synthesis of quinoxaline diarylamine/heterocyclic amine derivatives via the Buchwald–Hartwig amination reaction .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline core with a methyl group at the 2-position and a phenyl group at the 3-position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C15H12N2), average mass (220.269 Da), and mono-isotopic mass (220.100052 Da) .

Scientific Research Applications

Anticancer Applications

2-Methyl-3-phenylquinoxaline derivatives have shown significant anticancer activity. A study by El Rayes et al. (2019) synthesized a series of these derivatives, which exhibited notable antiproliferative activity against human HCT-116 and MCF-7 cell lines. The study emphasized the quinoxaline ring as a suitable scaffold in these compounds for potential cancer treatments (El Rayes et al., 2019).

Organic Light-Emitting Diodes (OLED) Applications

Ammermann et al. (2012) explored the synthesis of this compound for use in OLEDs. While attempting to create a novel complex for OLEDs, they discovered a new synthesis pathway for pyrroloquinoxalines, which are potentially bioactive compounds (Ammermann et al., 2012).

Photophysical and Photochemical Properties

Research by De la Fuente et al. (2000) investigated the photophysical and photochemical behavior of 1-methyl-3-phenylquinoxalin-2-one and 3-phenylquinoxalin-2-one in the presence of amines. This study contributes to understanding the properties of this compound in photoreduction processes, which could have applications in photochemistry and material sciences (De la Fuente et al., 2000).

Antibacterial and Antifungal Applications

Various studies have explored the antibacterial and antifungal properties of this compound derivatives. For example, Taiwo et al. (2021) synthesized new quinoxaline-based heterocycles and found them to possess promising antibacterial properties (Taiwo et al., 2021). Similarly, Kumar et al. (2012) synthesized thiazolidinone derivatives based on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide and found them to be potent antibacterial and antifungal agents (Kumar et al., 2012).

Antioxidant, Anticancer, and Antiviral Activities

El-Tombary et al. (2014) synthesized a series of quinoxaline hydrazone derivatives and evaluated their antioxidant, anticancer, and antiviral activities. They discovered compounds with potent scavenging activities against radicals, broad-spectrum anticancer activity, and weak antiviral activity against Herpes Simplex virus (El-Tombary et al., 2014).

Future Directions

Quinoxaline derivatives, including 2-Methyl-3-phenylquinoxaline, continue to be subjects of extensive research due to their wide range of physicochemical and biological activities . Future research directions may include the development of new synthetic strategies, exploration of novel biological activities, and application in the design and development of new pharmaceuticals .

Properties

IUPAC Name

2-methyl-3-phenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAQDFDMDUFBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323945
Record name 2-Methyl-3-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10130-23-1
Record name 2-Methyl-3-phenylquinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-3-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.23 g of 1-phenyl-1,2-propanedione and 2.48 g of 1,2-phenylendiamine were refluxed in a chloroform solvent in nitrogen atmosphere for 4 hours. An organic layer was washed with 1 mol/L hydrochloric acid, and washed with a saturated salt solution, then, dried. The solvent was distilled off to give a ligand, 2-methyl-3-phenylquinoxaline (abbreviated as Hmpq) (pale orange powder, yields of 98%). A synthesis scheme of the step 1 (b-1) is represented as follows:
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-phenylquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-phenylquinoxaline
Reactant of Route 3
Reactant of Route 3
2-Methyl-3-phenylquinoxaline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Methyl-3-phenylquinoxaline
Reactant of Route 5
Reactant of Route 5
2-Methyl-3-phenylquinoxaline
Reactant of Route 6
Reactant of Route 6
2-Methyl-3-phenylquinoxaline
Customer
Q & A

Q1: Can 2-Methyl-3-phenylquinoxaline act as a ligand in phosphorescent iridium(III) complexes for OLED applications?

A1: Yes, this compound (Hpqu) can serve as a cyclometalating ligand in the development of phosphorescent neutral iridium(III) complexes. [] These complexes, with a general formula of [Ir(C∧N)2(N∧NB)], incorporate Hpqu alongside other cyclometalating ligands like 2-phenylpyridine (Hppy) and 2-(2,4-difluoro-phenyl)pyridine (Hdfppy). [] Research has demonstrated that these complexes exhibit red emission, making them potentially suitable for use in Organic Light-Emitting Diodes (OLEDs). []

Q2: Does the structure of this compound influence its photophysical properties in iridium(III) complexes?

A2: Absolutely. The presence of the this compound ligand in iridium(III) complexes significantly impacts their photophysical properties. For instance, when compared to analogous complexes utilizing 2-(naphthalen-2-yl)pyridine as a ligand, the this compound-based complexes exhibit a larger band gap. [] This results in a blue-shifted emission, evident when comparing the emission maximum of this compound-based complex (λmax = 523 nm) to its naphthalene analogue (λmax = 577 nm) in acetonitrile solution. []

Q3: Are there any unexpected reactions observed with this compound when attempting to synthesize iridium(III) complexes?

A3: Interestingly, attempts to synthesize a homoleptic iridium(III) complex using this compound and Ir(acac)3 did not yield the expected cyclometalation product. [, ] Instead, an unusual annulation reaction occurred, leading to the formation of 1-methyl-4-phenylpyrrolo[1,2-a]quinoxaline. [, ] This reaction highlights the potential for this compound to undergo unanticipated transformations under specific reaction conditions. Further investigations identified Ir(acac)3 as a catalyst and glycerol as a reactant in this annulation process. [, ]

Q4: Can this compound be modified to tune the emission properties of iridium(III) complexes?

A4: Yes, modifications to the this compound structure can influence the emission properties of the resulting iridium(III) complexes. For instance, introducing a pyrene substituent at the 6 or 7 position of the this compound core leads to red-shifted emission compared to the unsubstituted complex. [] This modification allows for the development of deep-red emitting iridium(III) complexes, expanding the potential applications in OLED technology. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.